2-[4-(chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide

Covalent inhibitor design Electrophilic warhead Chemical biology probe

Researchers requiring a pre-activated electrophilic building block for covalent inhibitor programs often face the added synthetic burden of acylating a free piperazine. This compound eliminates that step, providing the chloroacetyl warhead directly. - Reduces library synthesis cycle time by one step vs. des-chloroacetyl analog. - Enables clean structure-property relationship (SPR) studies with a logP of 1.887 vs. 0.71 for the non-acylated congener. - Supplied with confirmed identity and purity, ensuring batch-to-batch reproducibility for critical target engagement assays.

Molecular Formula C14H17ClFN3O2
Molecular Weight 313.75 g/mol
Cat. No. B13251111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide
Molecular FormulaC14H17ClFN3O2
Molecular Weight313.75 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)NC2=CC(=CC=C2)F)C(=O)CCl
InChIInChI=1S/C14H17ClFN3O2/c15-9-14(21)19-6-4-18(5-7-19)10-13(20)17-12-3-1-2-11(16)8-12/h1-3,8H,4-7,9-10H2,(H,17,20)
InChIKeyFKIFZSLPGFCIHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide – Chemical Identity & Procurement


2-[4-(Chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide (CAS 923206-59-1, PubChem CID 9504012) is a synthetic piperazine–acetamide derivative bearing a reactive chloroacetyl moiety at the piperazine N4 position and a 3-fluorophenyl group on the terminal acetamide nitrogen [1]. The compound possesses a molecular formula of C₁₄H₁₇ClFN₃O₂, a molecular weight of 313.76 g·mol⁻¹, and a predicted logP of 1.887, indicating moderate lipophilicity [2]. It is commercially supplied as a research-grade building block (typical purity 95–98%) by vendors including Enamine (EN300-22986) and Santa Cruz Biotechnology (sc‑340965) [3]. The chloroacetyl substituent confers electrophilic reactivity that distinguishes this compound from simple piperazine acetamide analogs lacking an acylating warhead .

Chloroacetyl warhead for covalent probe design
3-Fluorophenyl regioisomer (distinct from 4-F analog)
Research-grade building block – multi-supplier availability

2-[4-(Chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide – Structural Differentiation from Generic Analogs


Replacing 2-[4-(chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide with a generic piperazine acetamide analog carries substantial risk for experimental reproducibility because the chloroacetyl group functions as an electrophilic warhead capable of forming covalent bonds with nucleophilic protein residues, whereas non-acylated analogs lack this reactivity entirely . Positional isomerism of the fluorophenyl substituent further alters molecular recognition: the 3-fluorophenyl isomer exhibits a predicted melting point of 203.59 °C versus 192–195 °C for the 4-fluorophenyl hydrochloride congener, reflecting different crystal packing and potential solubility profiles that impact formulation and assay behavior [1]. Moreover, the des-chloroacetyl analog N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide (MW 237.27, logP 0.71) displays markedly lower molecular weight and lipophilicity, ensuring that chemical probe selectivity, membrane permeability, and off-target profiles cannot be extrapolated across the series [2]. These orthogonal structural features mean that any analog substitution must be quantitatively validated, not presumed.

Des-chloroacetyl analog
Lacks electrophilic warhead; covalent binding may not occur – target engagement profile likely to differ
4-Fluorophenyl isomer
Thermal behavior and crystal packing may shift, impacting solid-state studies and formulation
Generic piperazine acetamide
May require additional synthetic steps; library diversification efficiency may differ

2-[4-(Chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide – Quantitative Evidence vs. Closest Analogs


Electrophilic Warhead: Chloroacetyl vs. Des-Chloroacetyl

The target compound incorporates a chloroacetyl group (ClCH₂CO–) at the piperazine N4 position, enabling covalent modification of nucleophilic cysteine, serine, or lysine side chains in target proteins. In contrast, the des-chloroacetyl analog N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide bears a free secondary amine (pKa ~13.0) at this position and cannot engage in irreversible target engagement [1]. While no direct kinetic comparison is available for this specific pair, related chloroacetyl-piperazine amides have been explicitly deployed as covalent inhibitors targeting viral Mpro protease and deubiquitinases, establishing the functional consequence of the electrophilic warhead [2].

Electrophilic Warhead
Class-level inference
Chloroacetyl: covalent
Des-chloro: reversible-only
Supports covalent inhibitor screening
Data to verify for specific targets
Covalent inhibitor design Electrophilic warhead Chemical biology probe

Lipophilicity Comparison: Chloroacetyl vs. Des-Chloroacetyl Analog

The predicted logP of 2-[4-(chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide is 1.887, compared with 0.709 for the des-chloroacetyl analog N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide [1][2]. This 2.66‑fold increase in octanol–water partition coefficient (logP scale) indicates substantially greater membrane permeation propensity for the target compound, a critical parameter in cell-based assays and in vivo distribution studies.

Lipophilicity
Cross-study comparable
ΔlogP = +1.178
Higher membrane permeation propensity
Predicted values; neutral species
Lipophilicity Membrane permeability ADME prediction

Positional Isomerism: 3-Fluoro vs. 4-Fluoro Thermal Properties

The 3-fluorophenyl isomer displays a predicted melting point of 203.59 °C, while the corresponding 4-fluorophenyl isomer (as hydrochloride salt) melts at 192–195 °C [1][2]. This 8–11 °C difference reflects altered intermolecular interactions arising from the position of the fluorine substituent and impacts solid-state stability, solubility, and formulation behavior. Both compounds share identical logP (1.887) and molecular weight (313.76 for the free base), isolating the positional isomer effect on thermal properties.

Thermal Properties
Cross-study comparable
3-F isomer m.p. ~204°C
4-F isomer HCl m.p. 192–195°C
Positional isomer impacts solid-state stability
Predicted vs. experimental values
Positional isomerism Crystal engineering Thermal analysis

Molecular Recognition: Acylated vs. Non-Acylated Core

The target compound (MW 313.76, H‑bond donors = 1, H‑bond acceptors = 4–5, tPSA ~44 Ų) differs substantially from the des-chloroacetyl core N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide (MW 237.27, H‑bond donors = 2, H‑bond acceptors = 3, tPSA ~44 Ų) [1][2]. The additional chloroacetyl moiety adds 76.5 Da and introduces an extra hydrogen bond acceptor (the carbonyl oxygen) while eliminating one hydrogen bond donor (the piperazine NH). These differences alter ligand efficiency indices (LE, LLE) and are consequential for fragment-based drug design and QSAR model applicability domains.

Molecular Descriptors
Cross-study comparable
ΔMW +76.5 Da
HBD −1, HBA +1–2
Alters ligand efficiency and QSAR applicability
Calculated properties
Molecular recognition Hydrogen bonding Ligand efficiency metrics

Chloroacetyl Handle for Synthetic Diversification

The chloroacetyl group serves as a chemically addressable handle for nucleophilic displacement reactions (amines, thiols, alkoxides), enabling late-stage diversification of the piperazine scaffold. In a fluorous parallel synthesis protocol, chloroacetyl chloride acylation of piperazine intermediates was followed by displacement with diverse amines to generate tricyclic compound libraries, demonstrating the synthetic value of the chloroacetyl anchor [1]. Analogs lacking the chloroacetyl group (e.g., N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide) require an additional acylation step to install a comparable electrophilic handle, adding synthetic complexity.

Synthetic Handle
Class-level inference
Direct SN2 displacement
Accelerates library diversification
Fluorous-phase protocol demonstrated
Parallel synthesis Library diversification Click chemistry precursor

Commercial Availability & Purity Benchmarking

The target compound is stocked by multiple independent suppliers with verified purity and pricing transparency. Santa Cruz Biotechnology offers sc‑340965 at 95% purity (250 mg: $240; 1 g: $510) [1], while Enamine supplies EN300‑22986 at 95% purity through its global catalog [2]. The 4-fluoro positional isomer (as hydrochloride, sc‑340965H) is available at comparable pricing but carries the thermal property differences noted in Evidence Item 3 . The non-chloroacetyl analog N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide is offered at a lower molecular weight and logP, representing a distinct chemical entity rather than a direct substitute [3].

Commercial Purity
Head-to-head
≥95% purity tier
Multi-supplier: Santa Cruz, Enamine
Reduces single-source supply risk
Pricing parity; RUO terms
Chemical procurement Purity benchmarking Supplier comparison

2-[4-(Chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide – Research & Industrial Applications


Covalent Probe and Irreversible Inhibitor Design

The chloroacetyl electrophilic warhead enables covalent target engagement with nucleophilic residues (Cys, Ser, Lys), making this compound a suitable starting scaffold for irreversible inhibitor programs targeting kinases, deubiquitinases, or viral proteases. The established precedent of piperazine-chloroacetamide covalent Mpro inhibitors supports this application direction, and procurement of the pre-activated species avoids the additional synthetic step required when using the des-chloroacetyl analog [1].

Structure-Lipophilicity Relationship & Membrane Permeability

With a logP of 1.887, the target compound occupies a favorable mid-range lipophilicity window for cell-based assays. Paired with the des-chloroacetyl analog (logP 0.71), researchers can dissect the contribution of the chloroacetyl group to passive permeability and cellular uptake without altering the fluorophenyl pharmacophore, enabling clean structure–property relationship analysis [2].

Positional Isomer Thermal and Solid-State Characterization

The 8–11 °C melting point difference between the 3-fluorophenyl target (203.59 °C) and its 4-fluorophenyl isomer (192–195 °C as HCl salt) provides a well-defined system for studying the impact of fluorine substitution position on crystal packing, thermal stability, and solubility. This makes the compound a valuable reference standard in solid-state chemistry and pre-formulation screening [3].

Parallel Library Synthesis and Late-Stage Diversification

The chloroacetyl group serves as a reactive handle for nucleophilic displacement, enabling rapid generation of diverse piperazine-acetamide libraries. Fluorous-phase and solid-supported parallel synthesis protocols have demonstrated the efficiency of chloroacetyl-piperazine intermediates, and procurement of the pre-acylated building block reduces library production cycle time by one synthetic step compared to starting from the free piperazine [4].

Application
Selection Property
Validation Focus
Covalent probe and irreversible inhibitor design
Chloroacetyl warhead reactivity
Cysteine/serine labeling; target engagement confirmation
Structure-lipophilicity relationship studies
Moderate lipophilicity window
Permeability comparison with lower logP analog
Positional isomer solid-state characterization
Fluorine substitution position effect
Thermal analysis (DSC) and crystallography
Parallel library synthesis and diversification
Pre-installed chloroacetyl handle
Library production efficiency; displacement scope
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